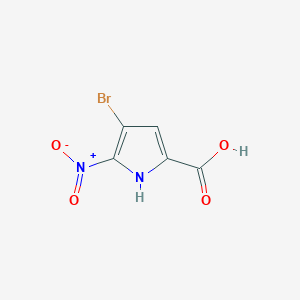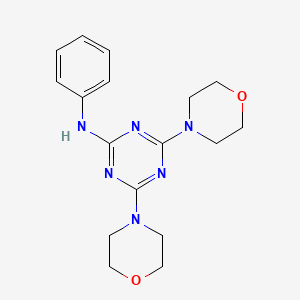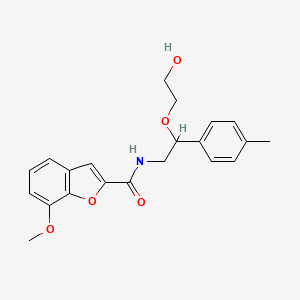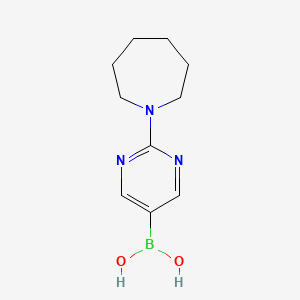![molecular formula C16H13N5O3 B2645758 N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide CAS No. 2097898-65-0](/img/structure/B2645758.png)
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazoles and indoles are both important heterocyclic compounds. Oxazoles are a type of five-membered ring compounds containing one oxygen atom and one nitrogen atom . Indoles, on the other hand, are aromatic heterocyclic organic compounds that contain a two-ring structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
Oxazoles have a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Indoles have a structure of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antimicrobial Evaluation
Microwave-assisted synthesis has been employed to create novel compounds with indole moieties, including triazoles, thiadiazoles, oxadiazoles, and others, showing significant antimicrobial activity. This method provides an efficient approach to synthesizing structurally diverse compounds with potential biological applications (Gomha & Riyadh, 2011).
Antimicrobial and Anti-inflammatory Screening
Novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties have been synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating good yields and anti-inflammatory activity. This research underscores the therapeutic potential of these compounds in treating infections and inflammation (Gadegoni & Manda, 2013).
Schiff Bases Containing Indole Moiety
Schiff bases containing the indole moiety and their derivatives have been prepared and tested for antioxidant and antimicrobial activities. Some compounds exhibited good activity, suggesting their utility in developing new therapeutic agents (Saundane & Mathada, 2015).
Monoamine Oxidase B Inhibitors
Research into indazole- and indole-carboxamides has identified potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for treating neurological disorders. These compounds showcase the intersection of synthetic chemistry and neuropharmacology in developing new treatments (Tzvetkov et al., 2014).
Insensitive Energetic Materials
Compounds based on the 1,2,4-oxadiazole ring have been synthesized for use as insensitive energetic materials, demonstrating moderate thermal stabilities and superior detonation performance compared to TNT. This application highlights the role of such compounds in developing safer energetic materials (Yu et al., 2017).
Mecanismo De Acción
The mechanism of action of oxazole and indole derivatives can vary widely depending on their specific structures and the biological targets they interact with . The specific mechanism of action for “N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide” is not available in the sources I found.
Direcciones Futuras
Oxazole and indole derivatives have shown a wide spectrum of biological activities, which has drawn the attention of researchers around the globe to synthesize various derivatives and screen them for their various biological activities . This suggests that there is potential for future research and development in this area.
Propiedades
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-9-6-13(20-23-9)15-19-14(24-21-15)8-18-16(22)11-3-2-10-4-5-17-12(10)7-11/h2-7,17H,8H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHNSBXQOUTJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2645677.png)





![3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645687.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2645691.png)
![8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2645692.png)
![N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2645693.png)


![5-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2645698.png)